
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is a chemical compound with the molecular formula C6H18N4·3HCl. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and other fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride can be synthesized through the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrochloric acid to form the trihydrochloride salt. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and ethylene oxide are reacted in the presence of a catalyst. The resulting product is then purified and converted into the trihydrochloride form through the addition of hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a chelating agent for metal ions in therapeutic applications.
Industry: It is used in the production of polymers, resins, and as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride involves its ability to form stable complexes with metal ions. This property allows it to act as a chelating agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. In biological systems, it can inhibit enzymes by binding to metal cofactors, thereby affecting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: Similar in structure but with different coordination properties.
Triethylenetetramine: Has an additional ethylene group, providing different chelating abilities.
N,N-Bis(2-aminoethyl)ethylenediamine: Similar structure but with different reactivity and applications[][4].
Uniqueness
N1,N1-Bis(2-aminoethyl)ethane-1,2-diamine trihydrochloride is unique due to its specific structure, which allows it to form highly stable complexes with a wide range of metal ions. This makes it particularly valuable in applications requiring strong and stable metal-ligand interactions[4][4].
Eigenschaften
Molekularformel |
C6H21Cl3N4 |
|---|---|
Molekulargewicht |
255.6 g/mol |
IUPAC-Name |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine;trihydrochloride |
InChI |
InChI=1S/C6H18N4.3ClH/c7-1-4-10(5-2-8)6-3-9;;;/h1-9H2;3*1H |
InChI-Schlüssel |
YDJHCWNHOKBMLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN(CCN)CCN)N.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)

![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)



![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)


![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)



